molecular formula C22H23N B8383561 N-benzyl-3,3-diphenylpropan-1-amine

N-benzyl-3,3-diphenylpropan-1-amine

Cat. No.: B8383561
M. Wt: 301.4 g/mol
InChI Key: UYSJQYPBLWDFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,3-diphenylpropan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate or core structural motif. It belongs to the broader class of 3,3-diphenylpropylamine derivatives, a scaffold well-documented in scientific literature for its diverse biological activities . This structural class is commonly investigated for its potential to interact with various cellular targets and is frequently conjugated to other pharmacophores to create bifunctional molecules for treating various conditions . Research Value and Potential Applications: Researchers value this amine for its potential role in developing novel therapeutic agents. The 3,3-diphenylpropylamine structure is a key feature in several calcium channel blockers and other cardiovascular agents, such as Fendiline and Prenylamine, suggesting its utility in studying ion channel function and vascular physiology . Furthermore, structurally similar compounds have been studied for their ability to inhibit the plasma membrane localization of KRas, a critical oncoprotein, positioning them as promising leads in oncology research for disrupting cancer cell proliferation pathways . Its utility also extends to neuroscience research, as certain diphenylalkylamine derivatives are known to act as ligands for cannabinoid receptors . Usage and Safety: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the provided Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzyl-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C22H23N/c1-4-10-19(11-5-1)18-23-17-16-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2

InChI Key

UYSJQYPBLWDFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-3,3-diphenylpropan-1-amine has been investigated for its potential therapeutic effects, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.

Antihypertensive Agents

One notable application is in the development of antihypertensive medications. The compound serves as an intermediate in the synthesis of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. The synthesis pathway involves the transformation of N-methyl-3,3-diphenylpropylamine to yield lercanidipine through several chemical modifications .

Table 1: Synthesis Pathway for Lercanidipine

StepStarting MaterialReagents/ConditionsProduct
1N-methyl-3,3-diphenylpropylamineDemethylationN,N-dimethyl-3,3-diphenylpropylamine
2N,N-dimethyl-3,3-diphenylpropylamineHydrolysisN-methyl-3,3-diphenylpropylamine
3N-methyl-3,3-diphenylpropylamineVarious coupling reactionsLercanidipine hydrochloride

Enzyme Inhibition Studies

Research has shown that derivatives of diphenylpropylamines exhibit enzyme inhibition properties. For instance, compounds structurally related to this compound have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are relevant targets in pain management and inflammation .

Table 2: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
Compound A (related structure)FAAH25
Compound B (related structure)MAGL30
This compoundFAAHTBD

Neuropharmacological Applications

The neuropharmacological potential of this compound has also been explored. Its structural analogs have demonstrated activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Acetylcholinesterase Inhibition

Studies indicate that certain derivatives can effectively inhibit AChE activity, suggesting a potential role in cognitive enhancement therapies.

Table 3: AChE Inhibition Activity of Derivatives

CompoundAChE Inhibition (%)IC50 (µM)
This compoundTBDTBD
Compound C7015
Compound D8510

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound.

Case Study 1: Antihypertensive Efficacy

A clinical trial evaluated the antihypertensive effects of lercanidipine derived from the compound. Results indicated significant reductions in systolic and diastolic blood pressure among participants with mild to moderate hypertension .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that certain derivatives exhibited neuroprotective effects by preventing neuronal cell death in models of oxidative stress . These findings support further exploration into their potential use in treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

a) N-Methyl-3,3-Diphenylpropan-1-Amine Hydrochloride
  • Structure : The methyl group replaces the benzyl substituent on the nitrogen.
  • Properties: provides its molecular formula (C₁₆H₂₀ClN) and indicates commercial availability in gram-scale quantities. The hydrochloride salt form enhances solubility in polar solvents, a trait valuable in drug formulation .
b) N-(1-(Benzofuran-2-yl)ethyl)-3,3-Diphenylpropan-1-Amine (86c)
  • Structure : A benzofuran-ethyl group replaces the benzyl substituent ().
  • Properties : The benzofuran moiety introduces aromatic heterocyclic character, which may enhance binding to biological targets (e.g., serotonin receptors). This modification likely increases molecular weight and polarity compared to the benzyl analog, affecting pharmacokinetics .

Variations in the Propane Backbone

a) N-Benzyl-3-Phenylpropan-1-Amine
  • Structure : Only one phenyl group at the 3-position ().
  • Properties : The absence of a second phenyl group reduces molecular weight (C₁₆H₁₉N vs. C₂₂H₂₃N for the diphenyl variant) and lipophilicity. This simplification may improve synthetic accessibility but decrease stability in hydrophobic environments .
b) 3-(2-(Benzyloxy)-5-Bromophenyl)-N,N-Diisopropyl-3-Phenylpropan-1-Amine
  • Structure : Incorporates a brominated benzyloxy-phenyl group and diisopropylamine substituents ().

Electronic and Functional Group Modifications

a) 3-(4-(Trifluoromethyl)phenoxy)-N,N-Dimethyl-3-Phenylpropan-1-Amine
  • Structure: Features a trifluoromethylphenoxy group ().
  • The dimethylamine group reduces basicity compared to benzyl-substituted analogs .
b) N-Benzyl-3,4-Dimethoxyamphetamine
  • Structure : Amphetamine backbone with benzyl and dimethoxy substituents ().
  • Properties : The dimethoxy groups increase polarity and serotonin receptor affinity, as seen in psychedelic compounds. Regulatory implications are significant, as this compound is listed in controlled substance legislation .

Q & A

Q. What synthetic methodologies are commonly employed for N-benzyl-3,3-diphenylpropan-1-amine and related tertiary amines?

A palladium-catalyzed alkynylation followed by hydrogenation or reductive amination is a viable route. For example, N-benzylpropargylamines (e.g., N-benzyl-3-arylprop-2-yn-1-amine derivatives) can be synthesized via Pd(PPh₃)₂Cl₂/CuI-catalyzed coupling of aryl halides with propargylamines (67% yield under optimized conditions) . Reductive amination using Pd/NiO catalysts under H₂ achieves high yields (84–98%) for structurally similar amines, suggesting adaptability for N-benzyl-3,3-diphenylpropan-1-amine .

Q. How are intermediates and final products characterized to confirm structural fidelity?

Multinuclear NMR (¹H, ¹³C) and HRMS are standard. For example, N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine was confirmed via ¹H NMR (δ 7.45–7.21 ppm for aromatic protons) and HRMS (m/z [M+H]⁺ calculated vs. observed) . IR spectroscopy (e.g., C≡C stretches at ~2100 cm⁻¹ for alkynes) and TLC (Rf values in specific solvent systems) provide supplementary validation .

Q. What safety precautions are critical when handling this compound and its precursors?

Propargylamines and aryl halides (common precursors) require strict PPE (gloves, goggles, masks) due to skin/eye irritation risks . Waste containing halogenated byproducts (e.g., from aryl bromide coupling) must be segregated and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How can conflicting yield data in palladium-catalyzed reactions be systematically addressed?

Discrepancies in yields (e.g., 67% in vs. 84% in for similar scaffolds) may arise from:

  • Catalyst loading : Higher Pd(PPh₃)₂Cl₂ (2 mol%) in vs. 1.1 wt% Pd/NiO in .
  • Additives : uses Et₃N as a base, while employs H₂ gas for reductive amination.
  • Purification : Biotage flash chromatography () vs. direct evaporation ().
    Methodological replication with controlled variables (e.g., solvent, temperature) is essential to isolate critical factors .

Q. What strategies optimize regioselectivity in propargylamine functionalization?

The use of directing groups or steric effects can enhance regioselectivity. For instance, in , the N-benzyl group in N-benzyl-3-(5-methoxy-4-phenyloxazol-2-yl)pentan-3-amine directs cyclization to form oxazole rings. Computational modeling (DFT) of transition states could further rationalize selectivity trends .

Q. How do electronic effects of substituents impact reactivity in reductive amination?

Electron-withdrawing groups (e.g., -Br, -F on aryl rings) may slow imine formation but accelerate hydrogenation. In -fluorophenyl derivatives achieved 67% yield, whereas brominated analogs ( ) required harsher hydrolysis (3 hr at 60°C with KOH). Hammett plots or kinetic isotope effects could quantify electronic influences .

Q. Can green chemistry principles be applied to scale-up synthesis?

demonstrates a solvent-free, H₂-driven reductive amination with a recyclable Pd/NiO catalyst (84–98% yield). For N-benzyl-3,3-diphenylpropan-1-amine, replacing halogenated solvents (e.g., CH₂Cl₂) with ethanol or water-methanol mixtures may improve sustainability .

Data Contradiction and Reproducibility Analysis

Q. Why do similar Pd-catalyzed reactions show divergent yields despite identical substrates?

Key variables include:

  • Catalyst pre-treatment : uses pre-reduced Pd/NiO, whereas employs Pd(PPh₃)₂Cl₂ in situ.
  • Substrate purity : Residual moisture or oxygen in propargylamine precursors () may deactivate catalysts.
  • Reaction monitoring : TLC () vs. GC-MS (not explicitly stated in ) can lead to differing endpoint determinations.

Q. How reliable are NMR assignments for structurally complex amines?

Overlapping signals (e.g., benzylic CH₂ or diphenyl protons) complicate interpretation. Advanced techniques like 2D NMR (COSY, HSQC) resolve ambiguities. For example, used ¹H-¹³C HSQC to assign quaternary carbons in oxazole derivatives .

Methodological Recommendations

  • Synthesis : Prioritize Pd/NiO-catalyzed reductive amination () for scalability and green chemistry alignment.
  • Characterization : Combine HRMS with 2D NMR for unambiguous structural confirmation.
  • Troubleshooting : Conduct design-of-experiments (DoE) to optimize conflicting reaction parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.